molecular formula C8H10O2<br>C8H10O2<br>C6H5OC2H4OH B1677644 Phenoxyethanol CAS No. 122-99-6

Phenoxyethanol

Cat. No.: B1677644
CAS No.: 122-99-6
M. Wt: 138.16 g/mol
InChI Key: QCDWFXQBSFUVSP-UHFFFAOYSA-N
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Description

Phenoxyethanol is an organic compound with the formula C₆H₅OC₂H₄OH. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. This compound is widely used as a preservative in various products, including cosmetics, pharmaceuticals, and vaccines, due to its antimicrobial properties .

Mechanism of Action

Target of Action

Phenoxyethanol, also known as Ethylene Glycol Monophenyl Ether, is a glycol ether and bactericide . It primarily targets bacteria, fungi, and yeast, preventing their growth in products . This makes it an effective preservative in cosmetics, pharmaceuticals, and personal care products .

Mode of Action

This compound demonstrates antimicrobial ability . It has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .

Biochemical Pathways

This compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid (PAA), a major metabolite . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes of this compound and PAA .

Pharmacokinetics

This compound is rapidly absorbed following both oral and dermal application . It is extensively metabolized to form phenoxyacetic acid (PAA) . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes . Most of the this compound and its derivatives are excreted in urine .

Action Environment

Environmental factors can influence the action of this compound. For instance, a study found that groundwater microbial community activities could remove this compound . The decrease in the “natural attenuation” efficacy when using higher concentrations of the chemical suggests the existence of a “dose-dependent effect” of this compound on the process of biodegradation .

Biochemical Analysis

Biochemical Properties

Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is effective against various Gram-negative and Gram-positive bacteria, as well as against yeasts . This compound exerts its antimicrobial activity by uncoupling oxidative phosphorylation from respiration and by competitively inhibiting malate dehydrogenase .

Cellular Effects

This compound helps to prevent fungi, bacteria, and yeast from growing in products, ensuring their safety . If cosmetics products aren’t preserved correctly and become contaminated, they can be very harmful, potentially causing skin irritation, infection, and even symptoms of illness .

Molecular Mechanism

This compound acts as a bactericidal agent by increasing the permeability of the cell membrane to potassium ions and exerts a direct inhibitory effect on microbial DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In a study, this compound was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis . After multiple dosing, the exposures of this compound and its major metabolite, phenoxyacetic acid (PAA), were decreased presumably due to the induction of metabolizing enzymes of this compound and PAA .

Dosage Effects in Animal Models

Adverse systemic effects have been observed in toxicological studies on animals but only when the levels of exposure were many magnitudes higher (around 200-fold higher) than those to which consumers are exposed when using this compound-containing cosmetic products .

Metabolic Pathways

This compound is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . This suggests that this compound is involved in metabolic pathways that involve the conversion of the compound to PAA.

Transport and Distribution

This compound can be absorbed via dermal or inhaled route for systemic exposures . In a dermal mass balance study, most of the this compound and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .

Chemical Reactions Analysis

Types of Reactions

Phenoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Phenoxyacetic acid.

    Reduction: this compound derivatives.

    Substitution: Various ethers and esters.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenoxyethanol
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InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021976
Record name 2-Phenoxyethanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid
Record name Ethanol, 2-phenoxy-
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Record name 2-Phenoxyethanol
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Boiling Point

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg
Record name Phenoxyethanol
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Flash Point

260 °F (127 °C) (Closed cup)
Record name 2-PHENOXYETHANOL
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Solubility

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp)
Record name Phenoxyethanol
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Density

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal
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Vapor Density

4.8 (Air = 1)
Record name 2-PHENOXYETHANOL
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Vapor Pressure

0.007 mm Hg at 25 °C
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Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate.
Record name Phenoxyethanol
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Color/Form

Oily liquid, Colorless liquid

CAS No.

9004-78-8, 122-99-6
Record name Ethoxylated phenol
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Melting Point

14 °C, 11-13 °C
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Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
Quantity
89.9 g
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99%

Synthesis routes and methods III

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxyethanol
Reactant of Route 2
Phenoxyethanol
Reactant of Route 3
Phenoxyethanol
Reactant of Route 4
Phenoxyethanol
Reactant of Route 5
Reactant of Route 5
Phenoxyethanol
Reactant of Route 6
Reactant of Route 6
Phenoxyethanol
Customer
Q & A

A: While the precise mechanism of action is not fully elucidated in the provided research, studies suggest that phenoxyethanol, similar to other alcohols, likely disrupts bacterial cell membranes. [] This disruption can lead to leakage of cellular contents and ultimately cell death. []

A: this compound is an aromatic ether with the molecular formula C8H10O2. It has a molecular weight of 138.16 g/mol. []

A: Yes, research has explored the use of this compound as a preservative in animal glue used for Dancheong, a traditional Korean coloring technique. Results indicate that this compound effectively improves the preservative efficacy of the glue without significantly impacting its material properties or the colored layer. []

ANone: The provided research focuses on this compound's use as a preservative, anesthetic, and in material science applications. Its catalytic properties and applications are not discussed in these papers.

ANone: The provided research papers do not discuss computational chemistry studies or QSAR models for this compound.

A: While specific SAR studies aren't detailed in the provided papers, research suggests that this compound's activity likely stems from its structure as an aromatic ether. [] Modifications to this structure could impact its physicochemical properties and potentially its activity.

A: this compound demonstrates good stability in cosmetic formulations. [] It has a broad spectrum of antimicrobial activity against bacteria and yeasts and is well-tolerated by most individuals. []

A: this compound is considered a safe and effective preservative in cosmetics at concentrations up to 1%. [] It is generally well-tolerated, with a low sensitization potential compared to some other preservatives. []

A: While not explicitly discussed, the use of this compound in cosmetics at regulated concentrations [] suggests existing safety regulations. Researchers and manufacturers need to adhere to relevant SHE guidelines for handling, storage, and disposal.

A: Studies show that this compound is readily absorbed through the skin. [] It is primarily metabolized to 2-phenoxyacetic acid, which is then excreted in urine. []

A: Numerous studies demonstrate the effectiveness of 2-phenoxyethanol as an anesthetic in various fish species. [, , , , , , , , ] The effective concentration varies depending on the species, size, and water temperature.

A: While generally considered safe, research indicates that 2-phenoxyethanol can induce changes in hematological and biochemical parameters in some fish species. [, , , ] Careful consideration of dosage and monitoring for adverse effects are essential.

A: While generally safe at low concentrations, high doses of this compound have been associated with toxicity in animal studies. [, ] These effects vary depending on the route of administration, dosage, and duration of exposure.

ANone: The provided research primarily focuses on this compound's applications as a preservative and anesthetic, and doesn't discuss its use in targeted drug delivery.

ANone: The provided research does not explore the use of biomarkers in conjunction with this compound.

A: High-performance liquid chromatography (HPLC) is a common technique for quantifying this compound in various matrices. [, ] One study describes a validated HPLC method for simultaneously determining methylparaben, ethylparaben, propylparaben, butylparaben, and 2-phenoxyethanol in a disinfectant solution. []

ANone: The provided research papers do not address the environmental impact or degradation of this compound.

ANone: The research primarily focuses on this compound's applications as an anesthetic and preservative and does not delve into specific dissolution and solubility studies.

A: One study emphasizes the importance of analytical method validation for accurately determining this compound concentrations in various samples. [, ]

A: Ensuring the quality and safety of products containing this compound necessitates robust quality control measures throughout the development, manufacturing, and distribution processes. [] This includes adherence to Good Manufacturing Practices (GMP) and relevant regulatory standards.

A: One study investigating the anesthetic effects of 2-phenoxyethanol, MS-222, and clove oil on common carp found that while MS-222 and clove oil had no adverse effects on immunological parameters, 2-phenoxyethanol caused mild immunosuppression. [] This suggests that the choice of anesthetic agent can influence immunological research outcomes in fish.

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